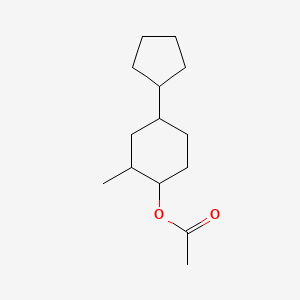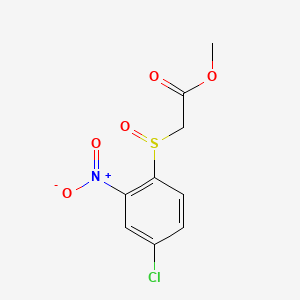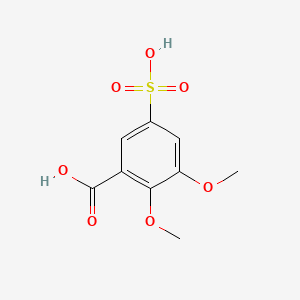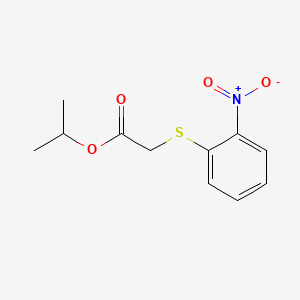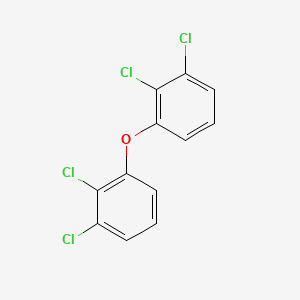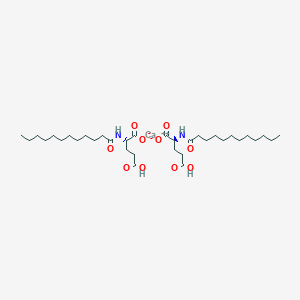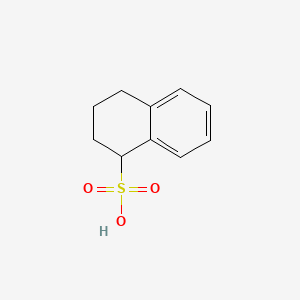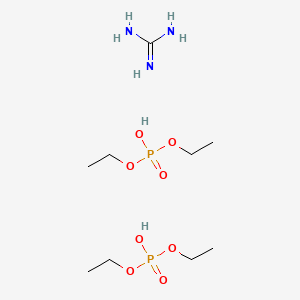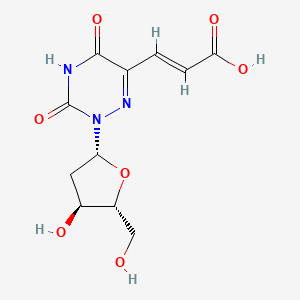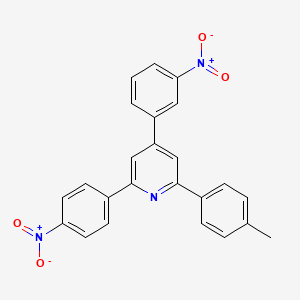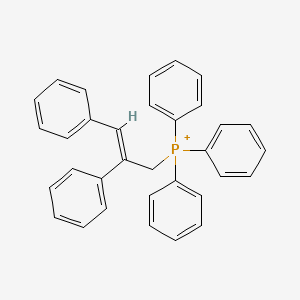
(2,3-Diphenyl-2-propenyl)(triphenyl)phosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is an organophosphorus compound that features a phosphonium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
科学的研究の応用
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into the potential therapeutic applications of phosphonium compounds includes their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
作用機序
The mechanism by which [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is unique due to its specific structural configuration, which includes the (E)-2,3-diphenylprop-2-enyl group This configuration imparts distinct chemical and physical properties that differentiate it from other phosphonium compounds
特性
CAS番号 |
38633-42-0 |
|---|---|
分子式 |
C33H28P+ |
分子量 |
455.5 g/mol |
IUPAC名 |
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C33H28P/c1-6-16-28(17-7-1)26-30(29-18-8-2-9-19-29)27-34(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-26H,27H2/q+1/b30-26- |
InChIキー |
PLBMSWSTGVQYOX-BXVZCJGGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C=C(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


